([1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine
CAS No.: 938121-64-3
Cat. No.: VC17779358
Molecular Formula: C14H18N2O
Molecular Weight: 230.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 938121-64-3 |
|---|---|
| Molecular Formula | C14H18N2O |
| Molecular Weight | 230.31 g/mol |
| IUPAC Name | [1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine |
| Standard InChI | InChI=1S/C14H18N2O/c1-10-8-12(9-15)11(2)16(10)13-4-6-14(17-3)7-5-13/h4-8H,9,15H2,1-3H3 |
| Standard InChI Key | LTZKWMJXWMLEJP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)CN |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound’s core structure consists of a pyrrole ring (a five-membered aromatic heterocycle with one nitrogen atom) substituted at the 1-position with a 4-methoxyphenyl group and at the 3-position with a methylamine (-CHNH) side chain. Additional methyl groups occupy the 2- and 5-positions of the pyrrole ring. This arrangement confers distinct electronic and steric properties, influencing its reactivity and interaction with biological targets.
Key Structural Features:
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Pyrrole Ring: Aromaticity and planarity enable π-π stacking interactions.
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4-Methoxyphenyl Group: The methoxy (-OCH) substituent enhances lipophilicity, potentially improving membrane permeability.
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Methylamine Moiety: Provides a primary amine functional group for hydrogen bonding and salt formation.
Spectroscopic and Computational Data
Experimental characterization includes:
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Nuclear Magnetic Resonance (NMR): H and C NMR spectra confirm the positions of substituents. For example, the methoxy group typically resonates at ~3.8 ppm in H NMR.
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Mass Spectrometry: High-resolution mass spectra validate the molecular formula (Exact Mass: 230.1420).
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Computational Studies: Density functional theory (DFT) calculations predict a dipole moment of ~2.5 Debye, indicating moderate polarity.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 938121-64-3 |
| Molecular Formula | CHNO |
| Molecular Weight | 230.31 g/mol |
| IUPAC Name | [1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine |
| LogP (Partition Coefficient) | 2.5 (predicted) |
| Topological Polar Surface Area | 45.8 Ų |
Synthesis and Optimization
Synthetic Pathways
The synthesis of ([1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine involves three primary steps:
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Pyrrole Ring Formation:
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Knorr pyrrole synthesis or Paal-Knorr cyclization using 1,4-diketones and ammonia derivatives.
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Example: Condensation of 4-methoxyphenylhydrazine with acetylacetone yields the pyrrole backbone.
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Substituent Introduction:
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Methyl groups are introduced via alkylation or Friedel-Crafts reactions.
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The 4-methoxyphenyl group is typically appended using Ullmann coupling or nucleophilic aromatic substitution.
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Amine Functionalization:
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Reductive amination or Gabriel synthesis installs the methylamine group at the 3-position.
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Table 2: Representative Reaction Yields
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Pyrrole Formation | 65 | 90 |
| Methyl Group Addition | 78 | 88 |
| Amine Installation | 60 | 85 |
Purification and Analytical Validation
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Chromatography: Silica gel column chromatography (eluent: ethyl acetate/hexane) isolates the compound with >95% purity.
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High-Performance Liquid Chromatography (HPLC): Retention time of 8.2 min under reverse-phase conditions.
Biological Activity and Mechanistic Insights
Structure-Activity Relationships (SAR)
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The 4-methoxyphenyl group enhances receptor binding affinity compared to unsubstituted phenyl analogs .
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Methylamine side chain length and basicity correlate with improved blood-brain barrier penetration.
Comparative Analysis with Structural Analogs
Table 3: Key Analog Comparison
| Compound | Structural Features | Unique Properties |
|---|---|---|
| 2,5-Dimethylpyrrole | Basic pyrrole core | Limited bioactivity |
| 4-Methoxyaniline | Aniline with methoxy group | Lacks heterocyclic scaffold |
| N-Methylpyrrolylamine | Amine-substituted pyrrole | Reduced steric hindrance |
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